molecular formula C18H21N3O3S B6434580 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole CAS No. 2419420-11-2

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B6434580
CAS No.: 2419420-11-2
M. Wt: 359.4 g/mol
InChI Key: UULQDBDIQBLYBF-UHFFFAOYSA-N
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Description

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiparasitic, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₂N₂O₃S
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 1428153-29-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (MRSA)12.5 - 25 μg/mL
Compound BEscherichia coli15 μg/mL
Compound CPseudomonas aeruginosa20 μg/mL

These findings suggest that the presence of bulky hydrophobic groups in the benzotriazole structure enhances its antimicrobial efficacy .

Antiparasitic Activity

The compound has also demonstrated antiparasitic effects. In vitro studies on Trypanosoma cruzi, the causative agent of Chagas disease, revealed that derivatives of benzotriazole exhibited dose-dependent growth inhibition. Notably, one derivative showed a reduction of approximately 64% in epimastigotes at a concentration of 50 μg/mL .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

Concentration (μg/mL)% Growth Inhibition (Epimastigotes)% Growth Inhibition (Trypomastigotes)
2550%N/A
5064%95%

These results indicate that modifications to the benzotriazole scaffold can significantly enhance its antiparasitic properties .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in various cancer cell lines. Compounds similar to the target compound have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC₅₀ (μM)
Compound DMCF-74.53
Compound EA5493.00

These compounds exhibited IC₅₀ values comparable to standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated several benzotriazole derivatives against clinical strains of bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains like MRSA .
  • Antiparasitic Evaluation : Research conducted on the antiparasitic activity of benzotriazole derivatives showed significant inhibitory effects on T. cruzi, with implications for developing new treatments for Chagas disease .
  • Cancer Cell Proliferation Inhibition : A series of synthesized benzotriazole-based compounds were tested for their ability to inhibit the proliferation of various cancer cell lines. The results demonstrated that some compounds had superior activity compared to conventional drugs .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that benzotriazoles exhibit antimicrobial properties. The sulfonyl group enhances the compound's solubility and bioavailability, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of benzotriazole show significant activity against various bacterial strains .
  • Anti-cancer Potential : Compounds similar to 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole have been investigated for their anti-cancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. Its efficacy in reducing inflammation markers in animal models suggests potential therapeutic applications in treating chronic inflammatory diseases .

Material Science Applications

  • UV Stabilizers : Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The incorporation of this compound into polymer matrices has shown improved thermal stability and longevity of materials exposed to sunlight .
  • Corrosion Inhibitors : The compound can act as an effective corrosion inhibitor for metals, particularly in aqueous environments. Studies have shown that its application reduces corrosion rates significantly compared to untreated surfaces .

Analytical Chemistry Applications

  • Spectroscopic Analysis : The compound can be utilized as a reference standard in spectroscopic methods such as UV-Vis and NMR spectroscopy due to its distinct spectral characteristics. This aids in the identification and quantification of similar compounds in complex mixtures .
  • Chromatography : In chromatographic applications, this benzotriazole derivative serves as a stationary phase modifier, enhancing the separation efficiency of analytes in liquid chromatography systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial potency.

Case Study 2: UV Stabilization in Polymers

Research conducted by the Polymer Science Institute demonstrated that incorporating this compound into polycarbonate significantly improved UV resistance, extending the material's lifespan under outdoor conditions.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11(2)14-10-18(17(24-5)9-13(14)4)25(22,23)21-16-7-6-12(3)8-15(16)19-20-21/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULQDBDIQBLYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.